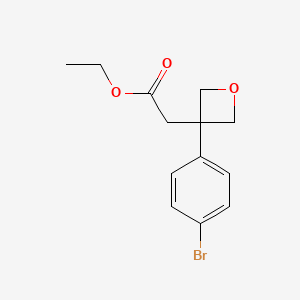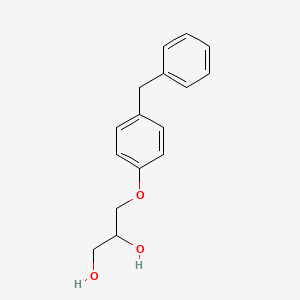
3-(4-Benzylphenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C16H18O3. It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 4-benzylphenoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-(4-Benzylphenoxy)propane-1,2-diol involves the reaction of 4-benzylphenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of propane-1,2-diol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Benzylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Benzylphenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-Benzylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)propane-1,2-diol: Similar structure but with a benzyloxy group instead of a 4-benzylphenoxy group.
3-(Diphenylmethoxy)propane-1,2-diol: Contains a diphenylmethoxy group, leading to different chemical properties and applications.
Uniqueness
3-(4-Benzylphenoxy)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
59365-67-2 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
3-(4-benzylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)12-19-16-8-6-14(7-9-16)10-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 |
InChI-Schlüssel |
BWAUGRRSICBHBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



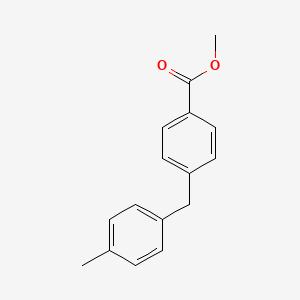
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)


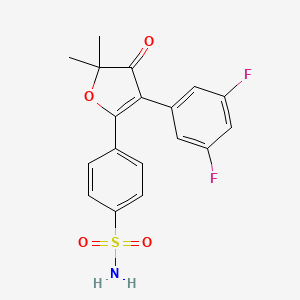


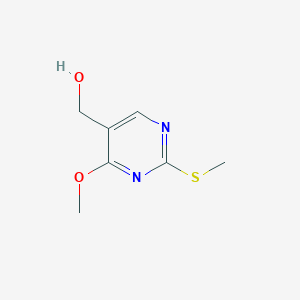
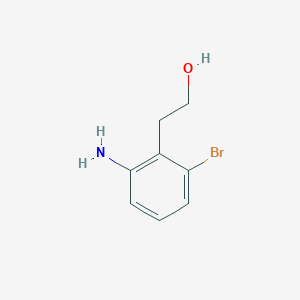
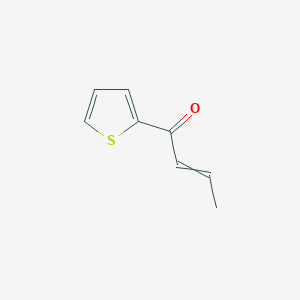

![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
